
Neodymium propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium propionate is a coordination compound formed by the rare-earth metal neodymium and propionic acid. Neodymium, a lanthanide, is known for its unique magnetic, optical, and catalytic properties. When combined with propionic acid, it forms this compound, which has garnered interest in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium propionate can be synthesized through the reaction of neodymium(III) chloride with sodium propionate in an aqueous solution. The reaction typically involves dissolving neodymium(III) chloride in water and then adding sodium propionate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitated this compound is then filtered, washed, and dried for further use .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neodymium(III) oxide and propionic acid.
Reduction: Reduction reactions involving this compound typically yield neodymium metal and propionic acid.
Substitution: In substitution reactions, the propionate ligand can be replaced by other ligands, forming different neodymium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Various ligands, such as acetate or succinate, can be used in substitution reactions.
Major Products Formed:
Oxidation: Neodymium(III) oxide and propionic acid.
Reduction: Neodymium metal and propionic acid.
Substitution: Neodymium complexes with different ligands.
Applications De Recherche Scientifique
Neodymium propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets, luminescent materials, and as a precursor for other neodymium compounds .
Mécanisme D'action
The mechanism of action of neodymium propionate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates and promoting the desired chemical transformations. In biological applications, it interacts with cellular components, enhancing imaging contrast or delivering therapeutic agents to specific targets .
Comparaison Avec Des Composés Similaires
Neodymium acetate: Similar to neodymium propionate but with acetate ligands.
Neodymium butyrate: Contains butyrate ligands instead of propionate.
Neodymium succinate: Features succinate ligands, offering different coordination properties.
Uniqueness of this compound: this compound is unique due to its specific ligand structure, which imparts distinct solubility, reactivity, and coordination properties compared to other neodymium carboxylates. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
28488-34-8 |
|---|---|
Formule moléculaire |
C9H15NdO6 |
Poids moléculaire |
363.45 g/mol |
Nom IUPAC |
neodymium(3+);propanoate |
InChI |
InChI=1S/3C3H6O2.Nd/c3*1-2-3(4)5;/h3*2H2,1H3,(H,4,5);/q;;;+3/p-3 |
Clé InChI |
RILQQYPQBCNTQF-UHFFFAOYSA-K |
SMILES canonique |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



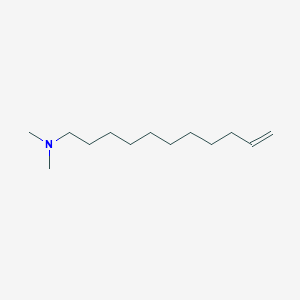
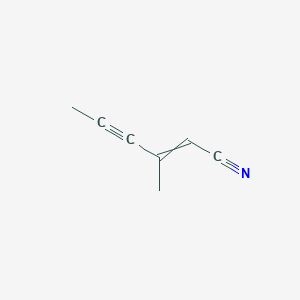

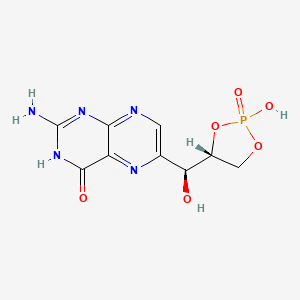
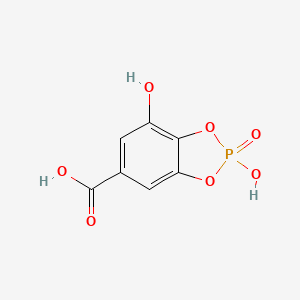

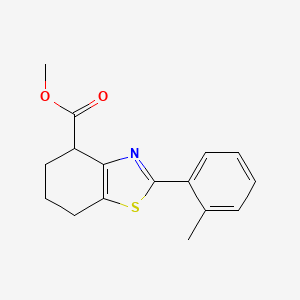

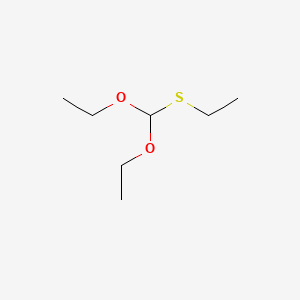
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
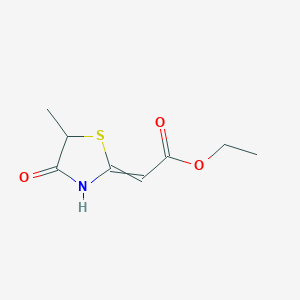
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)

